N-[2-(3,5-dimethylphenoxy)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide -

N-[2-(3,5-dimethylphenoxy)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide

Catalog Number: EVT-4078997
CAS Number:
Molecular Formula: C23H26N2O4
Molecular Weight: 394.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Dimethyl (Z)-2(lv3-dioxo-lv3-dihydro-2H-isoindol-2-yl)-2-butenedioate

Compound Description: Dimethyl (Z)-2(lv3-dioxo-lv3-dihydro-2H-isoindol-2-yl)-2-butenedioate is an indole derivative. Indole derivatives are important heterocycles in bio-organic chemistry and are present in many natural products and pharmaceuticals. []

Relevance: This compound shares the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety with N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide. Both compounds are categorized as indole derivatives. []

Ethyl (Z)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-2-propenoate

Compound Description: Ethyl (Z)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-2-propenoate is an N-vinyl imide. The compound’s crystal packing is stabilized by an extensive three-dimensional system of C-H…O/π contacts with some oxygen atoms involved in trifurcated, four-centered interactions. []

Relevance: This compound shares the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety with N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide. []

Ethyl (Z)-2-(1,3-Dioxo-1,3,3A,4,7,7A-Hexahydro-2H-Isoindol- 2-Yl)-3-Phenyl-2-Propenoate

Compound Description: This compound is an N-vinyl imide. It is synthesized in a regio- and stereoselective reaction involving ethyl 3-phenyl-2-propynoate, imides, and triphenylphosphine. []

Relevance: This compound shares the core structure of a substituted 1,3-dioxo-dihydro-2H-isoindol-2-yl with N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide. Both are N-vinyl imides. []

2‐(1,3‐Dioxo‐4,5,6,7‐tetra­hydro‐1H‐isoindol‐2‐yl)‐N‐[7‐fluoro‐3‐oxo‐4‐(prop‐2‐yn­yl)‐3,4‐dihydro‐2H‐benzoxazin‐6‐yl]acetamide monohydrate

Compound Description: The cyclo­hexene ring in this compound exhibits a distorted chair conformation. The crystal packing is stabilized by intra- and inter­molecular hydrogen bonds. []

Relevance: This compound shares the core structure of a substituted 1,3-dioxo-dihydro-2H-isoindol-2-yl with N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide. []

3-[2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)eth­yl] 5-methyl 2,6-dimethyl-4-(3-nitro­phen­yl)-1,4-dihydro­pyridine-3,5-dicarboxyl­ate

Compound Description: This compound is a nefidipine analogue. Its dihydro­pyridine ring adopts a flattened boat conformation. There are no hydrogen bonds present in its crystal packing. []

Relevance: This compound shares the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety with N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide. []

N-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)-carbamic Acid, 1,1-Dimethylethyl Ester (Boc-aminophthalimide); N-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)-carbamic Acid, 1,1-Phenylmethyl Ester (Cbz-aminophthalimide)

Compound Description: These compounds are reagents used for converting alcohols into alkylated carbazates or hydrazines. []

Relevance: These compounds share the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety with N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide. []

Hydroxy-(substituted 4-hydroxy-phenyl) or (substituted-naphthalen-1-yl)-acetic acid 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-ethyl esters

Compound Description: These compounds are a series of seven novel Hydroxy-(substituted 4-hydroxy-phenyl) or (substituted-naphthalen-1-yl)-acetic acid 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-ethyl esters (6a-g). These compounds demonstrated antioxidant activity in a ferrous induced lipid peroxidation assay in rat brain homogenate. []

Relevance: These compounds share the 1,3-dioxo-1,3-dihydro-isoindol-2-yl moiety with N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide. []

N-[2-[(1 s)-1 -(3-éthoxy-4-méthoxyphényl)-2-(méthyl sulfonyl)éthyl]-2,3-dihydro-1,3-dioxo-l h-isoindol-4-yl]acétamide

Compound Description: This compound, represented by structural formula -1 in the paper, is highlighted for its various solid-state forms. []

Relevance: This compound shares the core structure of a substituted 1,3-dioxo-dihydro-2H-isoindol-2-yl with N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide. []

Ethyl 2-(6-(1,3-Dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-7-fluoro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl) Butanoate

Compound Description: The crystal structure of this compound was determined by X-ray single-crystal diffraction. []

Relevance: This compound shares the core structure of a substituted 1,3-dioxo-dihydro-2H-isoindol-2-yl with N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide. []

3-(1,3-dioxo-3a, 4-dihydro-1H-isoindol-2 (3H,7H,7aH)-yl)-N-(substituted phenyl) propanamide analogs

Compound Description: A series of fifteen 3-(1,3-dioxo-3a, 4-dihydro-1H-isoindol-2 (3H,7H,7aH)-yl)-N-(substituted phenyl) propanamide 4(a-o) analogs were synthesized and evaluated for their human immunodeficiency virus (HIV)-1 IN inhibitory activity. None of the analogs showed inhibition of HIV-1 IN activity. []

Relevance: These compounds share the core structure of a substituted 1,3-dioxo-dihydro-2H-isoindol-2-yl with N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide. []

(2-substituted-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-carbamic acid ethyl esters

Compound Description: Five (2-substituted-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-carbamic acid ethyl esters (3) were synthesized from N-substituted-4-nitrophthalimides. []

Relevance: These compounds share the core structure of a substituted 1,3-dioxo-dihydro-2H-isoindol-2-yl with N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide. []

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate (C1), (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl nitrate (C2), 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzyl nitrate (C3), 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hydroxy-benzenesulfonamide (C4), 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzyl nitrate (C5), and 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethyl nitrate (C6)

Compound Description: These six compounds are phthalimide derivatives that were designed as drug candidates for treating sickle cell anemia. These compounds were evaluated in a micronucleus test using mouse peripheral blood and were found to be non-genotoxic. []

Relevance: These compounds share the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety with N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide. []

Phthalimido or succinimido-2-({4-phthalazine-1-yl}amino)substituted acetic acid (5a-f)

Compound Description: Six phthalimido or succinimido-2-({4-phthalazine-1-yl}amino)substituted acetic acid (5a-f) were prepared from [(4-chlorophthalazine-1-yl)aminolsubstituted acetic acid. []

Relevance: These compounds share the phthalimido moiety (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) with N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide. []

O-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl] N-(4-methylphenyl)-N-(3-nitrobenzoyl)thiocarbamate

Compound Description: This acylthiocarbamate derivative is a novel potent non-nucleoside reverse transcriptase inhibitor. []

Relevance: This compound shares the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety with N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide. []

N,N'-bis[3-(1,3-dihydro-1, 3-dioxo-4-methyl-2H-isoindol-2-yl)propyl]-N,N,N',N'-tetramethyl-1, 6-hexanediaminium diiodide (dimethyl-W84)

Compound Description: This compound has high potency at muscarinic M2 receptors occupied by the conventional antagonist N-methylscopolamine (NMS). Dimethyl-W84 binds with high affinity to the allosteric site of M2 receptors. []

Relevance: This compound shares the 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl moiety with N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide. []

N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: This compound is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). []

Relevance: This compound shares the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety with N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide. []

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[(4-ethoxyphenyl)methylidene]benzohydrazide (6P)

Compound Description: This N-arylphthalimide derivative is a potent anti-inflammatory agent in a carrageenan-induced lung inflammation model. []

Relevance: This compound shares the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety with N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide. []

(ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione (12)

Compound Description: This phthalimide derivative showed remarkable antimicrobial activity, particularly against Bacillus subtilis and Pseudomonas aeruginosa. []

Relevance: This compound shares the isoindoline-1,3-dione moiety (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) with N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide. []

2-[4-(4-ethyl-3-methyl-5-thioxo-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13b) and 2-[4-(3-methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13c)

Compound Description: These phthalimide derivatives were shown to exhibit antioxidant activity. []

Relevance: These compounds share the isoindoline-1,3-dione moiety (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) with N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide. []

4-(N'-{1-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-ethylidene}-hydrazino)-benzenesulfonamide (17c)

Compound Description: This phthalimide derivative exhibited the highest in vitro anti-inflammatory activity among the tested compounds. []

Relevance: This compound shares the 1,3-dioxo-1,3-dihydro-isoindol-2-yl moiety with N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide. []

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-[(1Z)-(substituted benzylidene)]thiourea 4 (4a1-a10)

Compound Description: These compounds are a series of thioureas synthesized and evaluated for their anticonvulsant activity and neurotoxicity profile. []

Relevance: These compounds share the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety with N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide. []

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxo-2-(substitutedphenyl)-1,3-thiazolidine -3-carbothioamide 5 (5a1, a2, a4 and a10)

Compound Description: These compounds are a series of thiazolidinones synthesized and evaluated for their anticonvulsant activity and neurotoxicity profile. []

Relevance: These compounds share the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety with N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide. []

N-(2-(4-substituted phenyl)-3-(2-(1,3-dioxoisoindolin-2-yloxy)ethyl)-5-oxoimidazolidin-1-yl)-3-(2-(1,3-dioxoisoindolin-2-yloxy)ethyl)-6-methyl-2-oxo/thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamides

Compound Description: These compounds are a series of alkoxyphthalimide derivatized oxoimidazolidinyl oxazolo/thiazolo dihydropyrimidines synthesized and evaluated for their antibacterial activity. []

Relevance: These compounds share the 1,3-dioxoisoindolin-2-yl moiety with N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide. []

N-(2-(4-substituted phenyl)-3-(2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yloxy)ethyl)-5-oxoimidazolidin-1-yl)-7-methyl-3-oxo-5phenyl-3,5-dihydro-2H-oxazolo/thiazolo[3,2-a]pyrimidine-6-carboxamides

Compound Description: These compounds are a series of alkoxyphthalimide derivatized oxoimidazolidinyl tetrahydropyrimidines synthesized and evaluated for their antibacterial activity. []

Relevance: These compounds share the alkoxyphthalimide derivatized oxoimidazolidinyl moiety with N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide. []

2'-O-[2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]ethyl] nucleosides

Compound Description: These compounds are intermediates in the synthesis of 2'-O-[2-[(N,N-dimethylamino)oxy]ethyl] modified nucleosides and oligonucleotides. []

Relevance: These compounds share the 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl moiety with N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide. []

2'-O-[2-[(N,N-dimethylamino)oxy]ethyl] modified nucleosides and oligonucleotides

Compound Description: These modified nucleosides and oligonucleotides were found to enhance the binding affinity of the oligonucleotides for the complementary RNA (and not for DNA) and demonstrated excellent resistance to nuclease with t(1/2) > 24 h. []

Relevance: These compounds are related to N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide by the use of the 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl protecting group in their synthesis. []

Properties

Product Name

N-[2-(3,5-dimethylphenoxy)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide

IUPAC Name

N-[2-(3,5-dimethylphenoxy)ethyl]-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

InChI

InChI=1S/C23H26N2O4/c1-14(2)20(25-22(27)18-7-5-6-8-19(18)23(25)28)21(26)24-9-10-29-17-12-15(3)11-16(4)13-17/h5-8,11-14,20H,9-10H2,1-4H3,(H,24,26)

InChI Key

RLWANWGZIGAGTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCCNC(=O)C(C(C)C)N2C(=O)C3=CC=CC=C3C2=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.